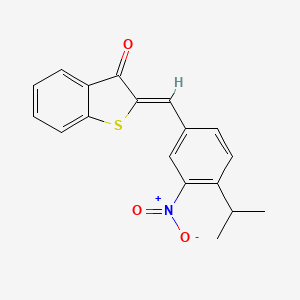![molecular formula C13H9NO3S B5607753 2-(2-furyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5607753.png)
2-(2-furyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazine-based compounds, including derivatives similar to the target molecule, involves ring closure reactions and cyclization processes. These processes utilize precursors like 1,2-acylcyclopentadiene and involve reactions with hydroxylamine to form oxazine rings. This methodology provides a pathway to a variety of substituted cyclopenta[d][1,2]oxazines characterized by NMR, IR spectroscopy, and mass spectrometry, with structural confirmation via x-ray crystallography illustrating heterocyclic ring stacking patterns (Tice et al., 2017).
Molecular Structure Analysis
The molecular structure of oxazine derivatives is confirmed through spectroscopic methods and direct analysis. Single-crystal x-ray structure determination has been pivotal in understanding the stacking patterns and spatial arrangement of these heterocyclic rings, revealing insights into their electronic properties and potential applications in semiconductors and novel electronic devices (Tice et al., 2017).
Chemical Reactions and Properties
Oxazine compounds, including the target molecule, undergo various chemical reactions, notably with guanidine, leading to the formation of triazine derivatives. These reactions demonstrate the chemical versatility of oxazine derivatives and their potential for generating new compounds with diverse chemical properties (Chernov et al., 2015).
Physical Properties Analysis
The synthesis and structural elucidation of oxazine and related compounds shed light on their physical properties, such as solubility, melting points, and crystallinity. These properties are crucial for their application in material science and pharmaceuticals. The detailed analysis and characterization techniques provide a foundation for understanding how structural variations influence physical properties.
Chemical Properties Analysis
The chemical reactivity and stability of oxazine derivatives are influenced by their structural features. Studies on their reactions with various reagents, including guanidine, highlight the potential for synthesizing a wide range of derivatives, expanding the chemical space and applications of these molecules (Chernov et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been investigated as inhibitors of the α/β hydrolases cholesterol esterase (cease) and acetylcholinesterase (ache) .
Mode of Action
It can be inferred from related studies that the compound might interact with its targets, leading to inhibition or modulation of their activity .
Biochemical Pathways
Given its potential inhibitory action on cease and ache, it might impact lipid metabolism and neurotransmission, respectively .
Result of Action
Based on its potential inhibitory action on cease and ache, it might lead to changes in lipid levels and neurotransmitter activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
10-(furan-2-yl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-13-10-7-3-1-5-9(7)18-12(10)14-11(17-13)8-4-2-6-16-8/h2,4,6H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFYXJIKWKRNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5607675.png)

![{(3R*,4R*)-4-(azepan-1-ylmethyl)-1-[(3-methoxyphenyl)acetyl]pyrrolidin-3-yl}methanol](/img/structure/B5607683.png)
![2-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5607691.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-fluorobenzoate](/img/structure/B5607695.png)
![3-methyl-7-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5607702.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5607703.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5607718.png)

![2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5607727.png)


![1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5607761.png)